![molecular formula C14H11NO2 B6375694 5-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile CAS No. 1262000-18-9](/img/structure/B6375694.png)
5-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile
Overview
Description
5-Hydroxy-2’-methoxy[1,1’-biphenyl]-3-carbonitrile is a biphenyl derivative known for its unique structural properties and potential applications in various fields. Biphenyl compounds consist of two benzene rings connected by a single bond, and the presence of hydroxyl, methoxy, and nitrile groups in this compound adds to its chemical versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2’-methoxy[1,1’-biphenyl]-3-carbonitrile typically involves the following steps:
Suzuki-Miyaura Cross-Coupling Reaction: This reaction is commonly used to form the biphenyl core. It involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
Hydroxylation and Methoxylation:
Nitrile Introduction: The nitrile group can be introduced via a cyanation reaction, often using copper(I) cyanide as the cyanating agent.
Industrial Production Methods
Industrial production of 5-Hydroxy-2’-methoxy[1,1’-biphenyl]-3-carbonitrile may involve large-scale application of the above synthetic routes with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form corresponding quinones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl rings, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinones, hydroxylated biphenyls.
Reduction: Amino-substituted biphenyls.
Substitution: Halogenated biphenyls, alkylated biphenyls.
Scientific Research Applications
5-Hydroxy-2’-methoxy[1,1’-biphenyl]-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2’-methoxy[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of hydroxyl and methoxy groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4’-Methoxy[1,1’-biphenyl]-3-carbonitrile
- 5-Hydroxy[1,1’-biphenyl]-3-carbonitrile
- 2’-Methoxy[1,1’-biphenyl]-3-carbonitrile
Uniqueness
5-Hydroxy-2’-methoxy[1,1’-biphenyl]-3-carbonitrile is unique due to the simultaneous presence of hydroxyl, methoxy, and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in other biphenyl derivatives, making it a valuable compound for research and development.
Biological Activity
5-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile is a compound of growing interest due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molar mass of approximately 225.27 g/mol. The compound features a biphenyl structure with hydroxyl (-OH) and methoxy (-OCH₃) groups, as well as a carbonitrile (-C≡N) functional group, contributing to its reactivity and potential biological properties.
Antimicrobial Activity
Research indicates that this compound may exhibit significant antimicrobial properties . Preliminary studies have shown that it can inhibit the growth of various pathogens, potentially making it useful in treating infections.
Anticancer Effects
The compound has been investigated for its anticancer potential . Studies suggest that it may inhibit key enzymes involved in tumor cell proliferation and survival. This activity is attributed to the interactions of the hydroxyl and carbonitrile groups with specific molecular targets.
Anti-inflammatory Properties
There is emerging evidence that this compound may also possess anti-inflammatory effects . Its structural similarities to other known anti-inflammatory agents suggest that it could modulate inflammatory pathways, although further studies are required to confirm these effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in disease processes:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation, which is a key mechanism in cancer therapies.
- Pathway Modulation : Its functional groups facilitate binding to target proteins, potentially altering their activity and leading to therapeutic effects.
Case Studies
Several studies have explored the synthesis and evaluation of this compound:
- Synthesis and Evaluation : A study demonstrated the synthesis of derivatives using various enzymatic methods, highlighting the compound's potential in pharmaceutical applications due to high yields and enantiomeric purity.
- Chemical Reactivity : The compound has been employed as a building block in synthesizing more complex molecules, showcasing its versatility in organic synthesis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Methoxyphenol | Simple structure; lacks carbonitrile group | |
Biphenyl | No functional groups; purely hydrocarbon | |
4-Hydroxybenzonitrile | Contains hydroxyl and carbonitrile groups; different structural framework |
The presence of both hydroxyl and carbonitrile groups in this compound enhances its reactivity and potential applications in synthetic chemistry and pharmaceuticals.
Properties
IUPAC Name |
3-hydroxy-5-(2-methoxyphenyl)benzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14-5-3-2-4-13(14)11-6-10(9-15)7-12(16)8-11/h2-8,16H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOFDYVHCTULTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC(=C2)C#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684674 | |
Record name | 5-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262000-18-9 | |
Record name | [1,1′-Biphenyl]-3-carbonitrile, 5-hydroxy-2′-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1262000-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70684674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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